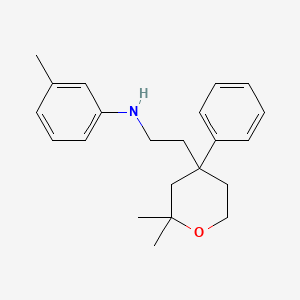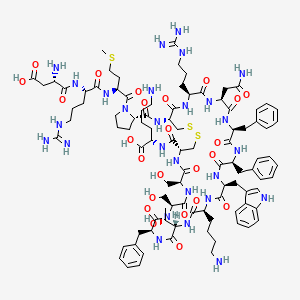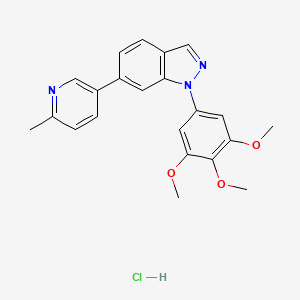
Tubulin polymerization-IN-56
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-56 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-56 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of aromatic compounds and their functionalization through reactions such as nitration, reduction, and cyclization.
Functionalization: Introduction of specific functional groups that enhance the compound’s ability to inhibit tubulin polymerization. This can involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and minimize costs. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Employing large-scale purification methods such as industrial chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tubulin polymerization-IN-56 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-56 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of tubulin inhibition on cancer cell proliferation and survival. It is particularly valuable in identifying potential therapeutic targets and developing new anticancer drugs.
Cell Biology: Employed to investigate the role of microtubules in various cellular processes, such as mitosis, intracellular transport, and cell signaling.
Drug Discovery: Utilized in high-throughput screening assays to identify new compounds that can inhibit tubulin polymerization and serve as potential drug candidates.
Neuroscience: Used to study the role of microtubules in neuronal function and development, as well as in neurodegenerative diseases.
Mecanismo De Acción
Tubulin polymerization-IN-56 exerts its effects by binding to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the microtubule network. The inhibition of microtubule formation leads to cell cycle arrest, particularly at the G2/M phase, and induces apoptosis in cancer cells. The molecular targets and pathways involved include:
Tubulin: The primary target, with this compound binding to the colchicine-binding site.
Cell Cycle Regulators: Disruption of microtubule formation affects the function of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases.
Apoptotic Pathways: Induction of apoptosis through the activation of caspases and other pro-apoptotic proteins.
Comparación Con Compuestos Similares
Tubulin polymerization-IN-56 can be compared with other tubulin polymerization inhibitors, such as:
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site. This compound may have different binding affinities and specificities compared to colchicine.
Paclitaxel: Another tubulin-targeting agent that stabilizes microtubules rather than inhibiting their polymerization. This compound and paclitaxel have opposite effects on microtubule dynamics.
Vinblastine: A vinca alkaloid that inhibits tubulin polymerization by binding to a different site on tubulin. This compound and vinblastine may have complementary or synergistic effects when used together.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Propiedades
Fórmula molecular |
C22H22ClN3O3 |
|---|---|
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
6-(6-methylpyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)indazole;hydrochloride |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-14-5-6-16(12-23-14)15-7-8-17-13-24-25(19(17)9-15)18-10-20(26-2)22(28-4)21(11-18)27-3;/h5-13H,1-4H3;1H |
Clave InChI |
WDNWWTXWTVQXBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=CC3=C(C=C2)C=NN3C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


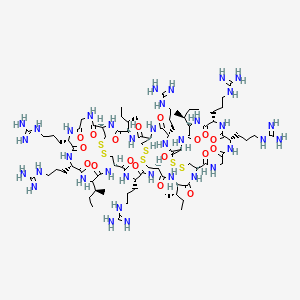



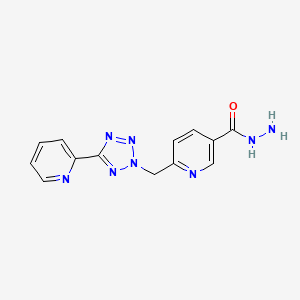




![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
